molecular formula C7H16N2 B2836330 1,2,5-Trimethylpiperazine CAS No. 82546-86-9

1,2,5-Trimethylpiperazine

Cat. No.: B2836330
CAS No.: 82546-86-9
M. Wt: 128.219
InChI Key: CDHYSFKPWCVXHZ-UHFFFAOYSA-N
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Description

1,2,5-Trimethylpiperazine is a chemical compound with the molecular formula C7H16N2. It has an average mass of 128.215 Da and a monoisotopic mass of 128.131348 Da .


Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been reported in various studies. For instance, one method involves the cyclization of protected 1,2-diamines with sulfonium salts .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring with three methyl groups attached at the 1, 2, and 5 positions .


Physical and Chemical Properties Analysis

This compound has a density of 0.8±0.1 g/cm3, a boiling point of 157.9±8.0 °C at 760 mmHg, and a vapor pressure of 2.7±0.3 mmHg at 25°C. Its enthalpy of vaporization is 39.5±3.0 kJ/mol, and it has a flash point of 44.0±9.4 °C. The index of refraction is 1.428, and it has a molar refractivity of 39.5±0.3 cm3 .

Scientific Research Applications

  • Antimicrobial Activity :

    • Másson et al. (2008) investigated the antibacterial activity of trimethylpiperazine derivatives of chitosan against various bacteria, finding that certain derivatives showed significant antibacterial activity (Másson et al., 2008).
  • Molecular Imprinting :

    • Wright et al. (2023) developed molecularly imprinted polymers (MIPs) for benzylpiperazine, a derivative of piperazine, demonstrating their potential for capturing and enriching illicit drug blends for laboratory analysis (Wright et al., 2023).
  • Chemical Synthesis and Structural Analysis :

    • Lin Xi-quan (2009) detailed the synthesis of a piperazine derivative, showcasing the chemical methodologies involved in the preparation of such compounds (Lin Xi-quan, 2009).
    • Ozbey et al. (2001) reported on the crystal structure of a specific methylpiperazine derivative, contributing to the understanding of its molecular conformation (Ozbey et al., 2001).
  • Serotonin Receptor Research :

    • Glennon et al. (1988) developed a series of arylpiperazine derivatives with high affinity for 5-HT1A serotonin receptors, providing insights into receptor-ligand interactions (Glennon et al., 1988).
    • López-Rodríguez et al. (2002) reviewed the development of arylpiperazine derivatives acting at 5-HT(1A) receptors, highlighting their importance in the context of psychiatric disorders (López-Rodríguez et al., 2002).

Properties

IUPAC Name

1,2,5-trimethylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-6-5-9(3)7(2)4-8-6/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHYSFKPWCVXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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